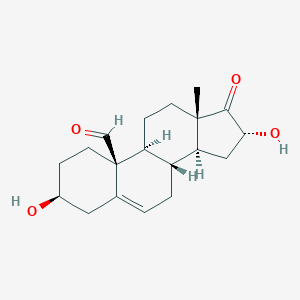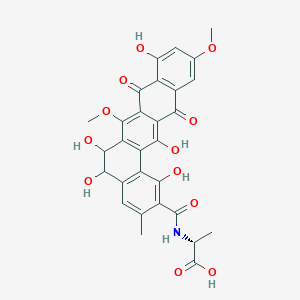![molecular formula C23H17BrN2O4 B236136 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide selectively binds to and inhibits the activity of BTK, a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of BTK by 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide leads to the suppression of these pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer effects, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also been shown to have immunomodulatory effects. BTK is involved in the activation of immune cells such as macrophages, dendritic cells, and natural killer cells. Inhibition of BTK by 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide can modulate the activity of these cells and potentially enhance the immune response against cancer cells and pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. Additionally, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide may have limitations in certain types of cancer or disease, and further research is needed to determine its potential applications.
Orientations Futures
There are several potential future directions for research on 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the investigation of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further research is needed to determine the safety and efficacy of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-bromo-2-nitroaniline with 2-furoyl chloride to yield 5-(2-furoylamino)-2-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 5-(4-bromophenyl)-2-furoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Nom du produit |
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide |
|---|---|
Formule moléculaire |
C23H17BrN2O4 |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-[5-(furan-2-carbonylamino)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O4/c1-14-4-9-17(25-22(27)20-3-2-12-29-20)13-18(14)26-23(28)21-11-10-19(30-21)15-5-7-16(24)8-6-15/h2-13H,1H3,(H,25,27)(H,26,28) |
Clé InChI |
KKUWKOFBKYUJCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)